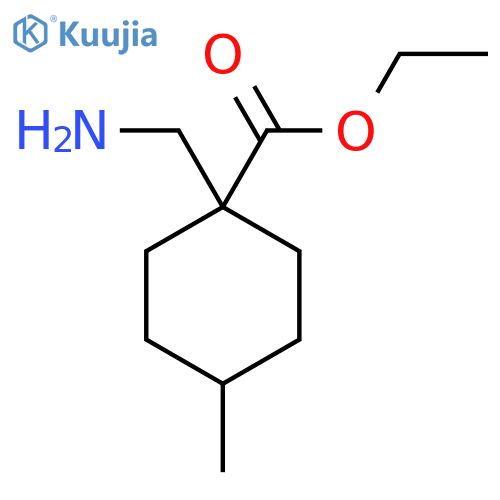Cas no 1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate)

1485532-42-0 structure
商品名:Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1485532-42-0
- ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
- EN300-4298558
- AKOS014991904
- Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
-
- インチ: 1S/C11H21NO2/c1-3-14-10(13)11(8-12)6-4-9(2)5-7-11/h9H,3-8,12H2,1-2H3
- InChIKey: BDZCPOFHRHKXDM-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(CN)CCC(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4298558-1.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 1.0g |
$813.0 | 2025-03-15 | |
| Enamine | EN300-4298558-2.5g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-15 | |
| Enamine | EN300-4298558-5.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-15 | |
| Enamine | EN300-4298558-0.25g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.25g |
$748.0 | 2025-03-15 | |
| Enamine | EN300-4298558-10.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-15 | |
| Enamine | EN300-4298558-0.1g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.1g |
$715.0 | 2025-03-15 | |
| Enamine | EN300-4298558-0.05g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.05g |
$683.0 | 2025-03-15 | |
| Enamine | EN300-4298558-0.5g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.5g |
$781.0 | 2025-03-15 |
Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 624-75-9(Iodoacetonitrile)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
